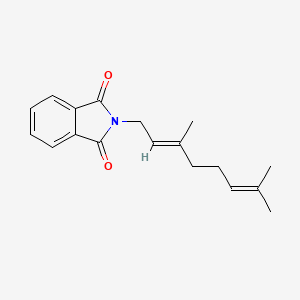
N-geranyl phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science. The compound features a unique structure with a conjugated diene system and an isoindoline core, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and 3,7-dimethylocta-2,6-dien-1-ol.
Formation of Isoindoline Core: The isoindoline core is formed through a cyclization reaction, often involving a condensation step with an amine.
Introduction of the Diene System: The diene system is introduced via a Wittig reaction or a similar olefination process, ensuring the (E)-configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the diene system into saturated alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of isoindoline compounds are investigated for their potential use in drug development. They may serve as lead compounds for designing new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its stable and versatile structure.
Mécanisme D'action
The mechanism of action of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s diene system and isoindoline core play crucial roles in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share a similar core structure but lack the diene system.
Isoindoline Derivatives: Other isoindoline derivatives may have different substituents, affecting their chemical and biological properties.
Uniqueness
The uniqueness of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione lies in its combination of a conjugated diene system with an isoindoline core. This structure imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
36615-20-0 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H21NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+ |
Clé InChI |
NZUXIQHUOLOYNR-SDNWHVSQSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CN1C(=O)C2=CC=CC=C2C1=O)/C)C |
SMILES canonique |
CC(=CCCC(=CCN1C(=O)C2=CC=CC=C2C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
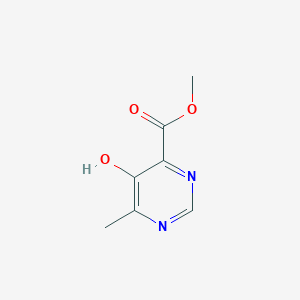
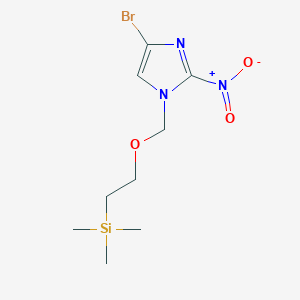


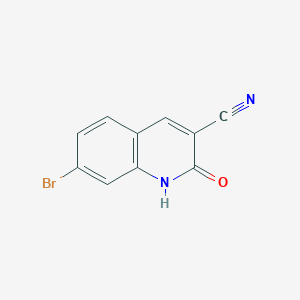
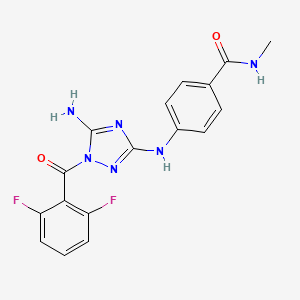
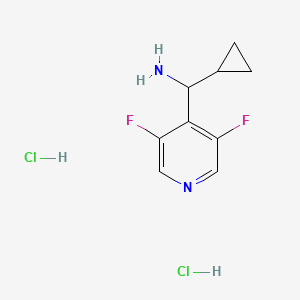
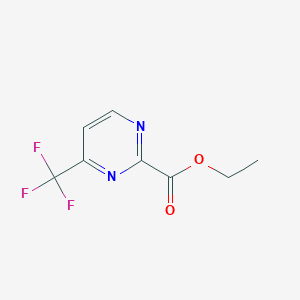
![Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)

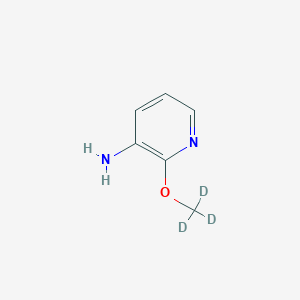
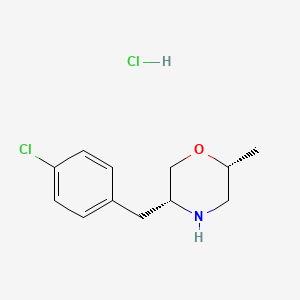
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)
